

Quantitative Analysis of Ethylene Oxide Exposure Biomarkers: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-2-(Hydroxyethyl)-L-valine-d4

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Introduction

Ethylene oxide (EO) is a potent alkylating agent and a confirmed human carcinogen.[1] Monitoring exposure to EO is crucial for assessing health risks in occupational settings and for the general population. This document provides detailed application notes and protocols for the quantitative analysis of two primary biomarkers of EO exposure: N-(2-hydroxyethyl)valine (HEV) in hemoglobin and N7-(2-hydroxyethyl)guanine (N7-HEG) in DNA and urine. These biomarkers provide a reliable measure of the internal dose of EO and are essential tools for risk assessment and molecular epidemiology studies.[1][2]

Ethylene oxide reacts with nucleophilic sites in proteins and DNA, forming adducts.[2] The analysis of these adducts offers a biologically relevant measure of exposure. Hemoglobin adducts, such as HEV, provide an integrated measure of exposure over the lifespan of red blood cells (approximately 120 days), while DNA adducts like N7-HEG and their urinary metabolites reflect more recent exposure and DNA damage.[3]

Biomarkers of Ethylene Oxide Exposure

N-(2-hydroxyethyl)valine (HEV) in Hemoglobin

HEV is formed by the reaction of ethylene oxide with the N-terminal valine of the globin chains in hemoglobin. Its long half-life makes it an excellent biomarker for chronic or cumulative exposure.

N7-(2-hydroxyethyl)guanine (N7-HEG)

N7-HEG is the most abundant DNA adduct formed by ethylene oxide.[1] It can be measured in DNA from various tissues or as a depurinated product in urine. Urinary N7-HEG is a non-invasive biomarker that reflects recent exposure and DNA repair.[2]

Quantitative Data Summary

The following tables summarize quantitative data on HEV and N7-HEG levels from various studies, providing a reference for typical background and exposure-related concentrations.

Table 1: Quantitative Levels of N-(2-hydroxyethyl)valine (HEV) in Human Blood

Population/Cohort	Exposure Status	Mean HEV Level (pmol/g globin)	Standard Deviation/Range	Reference
General Population (U.S. NHANES 2013-2016)	Non-smokers	23	-	[4]
General Population (U.S. NHANES 2013-2016)	Smokers	179	-	[4]
Taiwanese Volunteers	Non-smokers	57	46	[5]
Taiwanese Volunteers	Smokers	204	151	[5]
Healthy Volunteers (Non-smokers)	Endogenous/Environmental	20	5	[6]
Residents near EO-emitting facility (<0.8 km)	Environmental	29.7 (geometric mean)	-	[7]
Occupationally Exposed Workers	Low-exposure group	12.9 - 117	Range of means	[8]
Occupationally Exposed Workers	High-exposure group	19.2 - 15,472	Range of means	[8]
Adolescent Smokers (U.S.)	Smoking	49.6	-	[9]
Adult Smokers (U.S.)	Smoking	142.7	-	[9]

Table 2: Quantitative Levels of N7-(2-hydroxyethyl)guanine (N7-HEG)

Matrix	Population/ Cohort	Exposure Status	Mean/Median N7-HEG Level	Unit	Reference
Blood DNA	Healthy Individuals	Background	3.2	pmol/mg DNA	[10]
Urine	Non-exposed Factory Workers	Background	-	-	[2] [11]
Urine	Exposed Factory Workers	Occupational	Significantly higher than non-exposed	-	[2] [11]
Urine	Non-exposed Hospital Workers	Background	-	-	[2] [11]
Urine	Exposed Hospital Workers	Occupational	-	-	[2] [11]

Experimental Protocols

Protocol 1: Quantitative Analysis of N-(2-hydroxyethyl)valine (HEV) in Hemoglobin by GC-MS

This protocol is based on the modified Edman degradation method, a widely used and validated technique for HEV analysis.

1. Sample Collection and Globin Isolation: a. Collect whole blood in EDTA-containing tubes. b. Lyse red blood cells with distilled water. c. Precipitate globin by adding acidified acetone and wash with acetone. d. Dry the globin pellet under a stream of nitrogen.

2. Modified Edman Degradation: a. Resuspend the globin sample in formamide. b. Add a pentafluorophenyl isothiocyanate (PFPITC) solution in acetonitrile. c. Incubate at 45°C for 2 hours to form the PFP-thiohydantoin (PFPTH) derivative of N-terminal valine and HEV. d. Extract the PFPTH derivatives with diethyl ether. e. Evaporate the ether extract to dryness.
3. GC-MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., isooctane). b. Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS). c. Use a capillary column suitable for separating the derivatives (e.g., a nonpolar or medium-polarity column). d. Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity and selectivity. e. Monitor the characteristic ions for the PFPTH derivatives of valine and HEV. f. Quantify HEV using a stable isotope-labeled internal standard (e.g., d4-HEV) added at the beginning of the procedure.



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Workflow for HEV analysis by GC-MS.

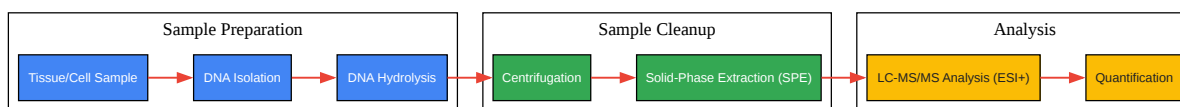
Protocol 2: Quantitative Analysis of N7-(2-hydroxyethyl)guanine (N7-HEG) in DNA by LC-MS/MS

This protocol describes a sensitive method for the quantification of N7-HEG in DNA isolated from biological samples.

1. DNA Isolation and Hydrolysis: a. Isolate DNA from tissues or white blood cells using a standard DNA extraction kit or protocol. b. Quantify the isolated DNA using UV spectrophotometry. c. Hydrolyze the DNA to release the nucleobases by heating in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0) at 100°C for 30 minutes. This mild hydrolysis preferentially releases N7-substituted purines. d. Alternatively, for complete DNA digestion to nucleosides, use a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

2. Sample Cleanup: a. Centrifuge the hydrolyzed sample to pellet the remaining DNA. b. Further purify the supernatant containing the released bases using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

3. LC-MS/MS Analysis: a. Analyze the purified sample using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source. b. Separate the analytes on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile, both containing a small amount of an ion-pairing agent or acid (e.g., formic acid). c. Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for high selectivity and sensitivity. d. Monitor the specific precursor-to-product ion transitions for N7-HEG and a stable isotope-labeled internal standard (e.g., ^{13}C , ^{15}N -labeled N7-HEG). e. Quantify N7-HEG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

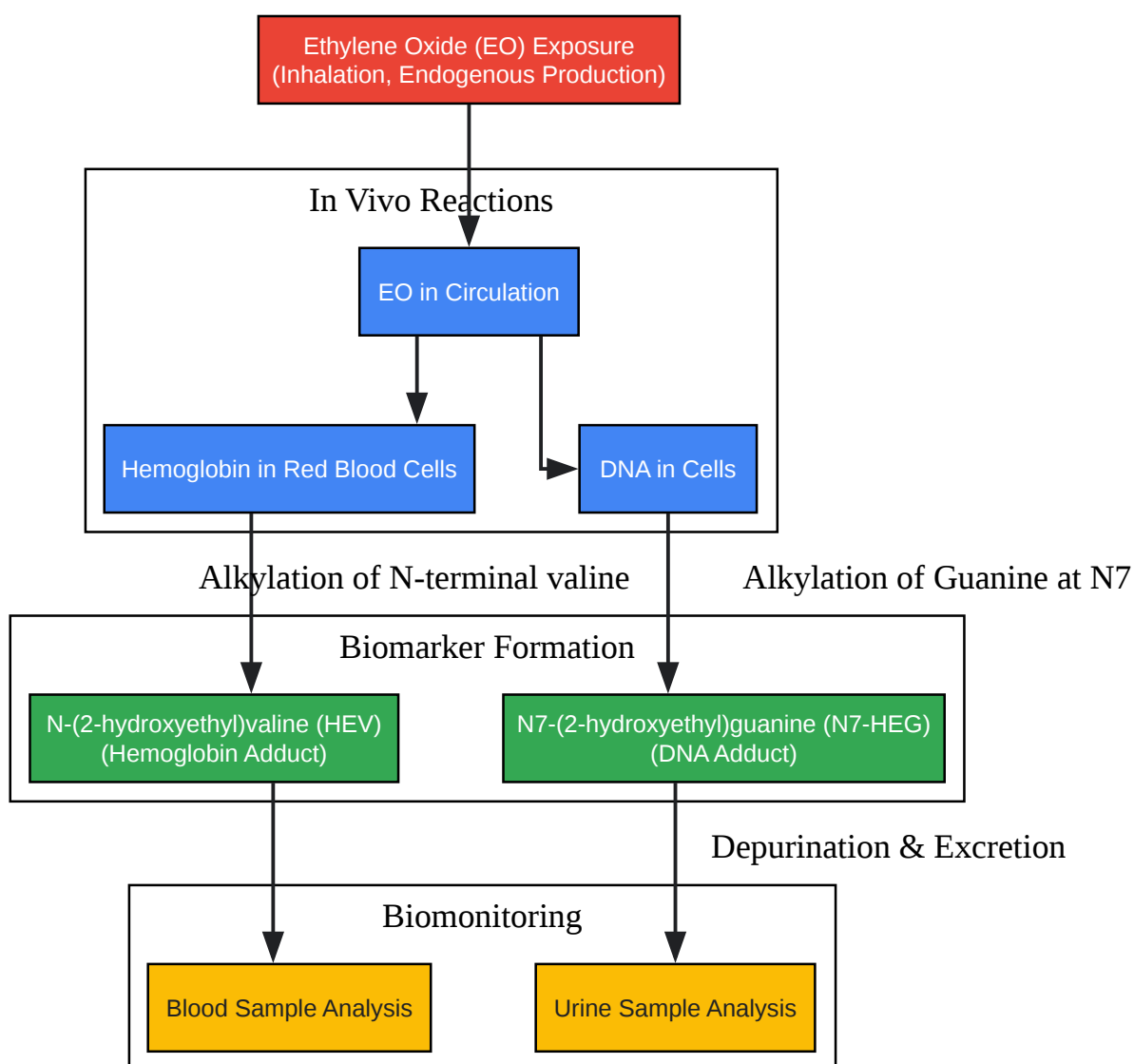


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Workflow for N7-HEG analysis by LC-MS/MS.

Logical Relationship of Ethylene Oxide Exposure and Biomarker Formation

The following diagram illustrates the pathway from ethylene oxide exposure to the formation of the key biomarkers, HEV and N7-HEG, and their subsequent analysis.



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Pathway of EO exposure to biomarker analysis.

Conclusion

The quantitative analysis of HEV and N7-HEG provides invaluable tools for assessing human exposure to ethylene oxide. The detailed protocols and reference data presented in these application notes are intended to guide researchers, scientists, and drug development professionals in the implementation of robust and reliable biomonitoring strategies. Accurate and precise measurement of these biomarkers is essential for understanding the risks

associated with ethylene oxide exposure and for the development of effective strategies to mitigate its harmful effects.

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